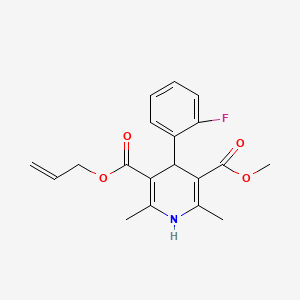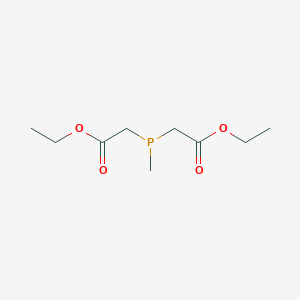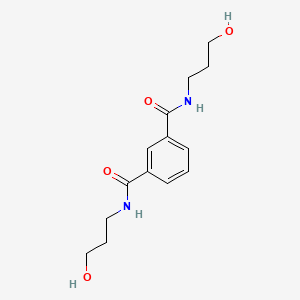
Dysprosium--palladium (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dysprosium–palladium (1/1) is an intermetallic compound formed by the combination of dysprosium and palladium in a 1:1 ratio. Dysprosium is a rare-earth element known for its high magnetic strength and thermal neutron absorption cross-section, while palladium is a transition metal renowned for its catalytic properties and resistance to corrosion. The unique properties of this compound make it of significant interest in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of dysprosium–palladium (1/1) typically involves the direct combination of dysprosium and palladium metals. The metals are heated together in a vacuum or inert atmosphere to prevent oxidation. The reaction is usually carried out at high temperatures to ensure complete alloying of the metals.
Industrial Production Methods: In industrial settings, the production of dysprosium–palladium (1/1) may involve advanced metallurgical techniques such as arc melting or induction melting. These methods ensure uniform mixing and alloying of the metals. The resulting alloy is then cooled and processed into the desired form, such as ingots or powders, for further use.
Types of Reactions:
Oxidation: Dysprosium–palladium (1/1) can undergo oxidation reactions, especially when exposed to air or moisture. The dysprosium component is particularly prone to forming oxides.
Reduction: The compound can be reduced back to its metallic form using strong reducing agents.
Substitution: Dysprosium–palladium (1/1) can participate in substitution reactions where one of the metals is replaced by another element.
Common Reagents and Conditions:
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas or other reducing agents at high temperatures.
Substitution: Various metal salts or complexes in solution.
Major Products Formed:
Oxidation: Dysprosium oxide and palladium oxide.
Reduction: Metallic dysprosium and palladium.
Substitution: New intermetallic compounds depending on the substituting element.
Wissenschaftliche Forschungsanwendungen
Dysprosium–palladium (1/1) has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various chemical reactions due to the catalytic properties of palladium.
Biology: Investigated for potential use in biomedical applications, such as imaging and drug delivery, due to its unique magnetic properties.
Medicine: Explored for use in magnetic resonance imaging (MRI) contrast agents and targeted cancer therapies.
Industry: Utilized in the production of high-performance magnets, electronic components, and hydrogen storage materials.
Wirkmechanismus
The mechanism by which dysprosium–palladium (1/1) exerts its effects depends on its application:
Catalysis: Palladium atoms provide active sites for catalytic reactions, facilitating the conversion of reactants to products.
Magnetic Applications: Dysprosium’s high magnetic strength enhances the magnetic properties of the compound, making it useful in various magnetic applications.
Biomedical Applications: The compound’s unique properties allow it to interact with biological molecules and cells, enabling targeted imaging and therapy.
Vergleich Mit ähnlichen Verbindungen
Dysprosium–nickel (1/1): Another intermetallic compound with similar magnetic properties but different catalytic behavior.
Dysprosium–cobalt (1/1): Known for its high magnetic strength and use in permanent magnets.
Palladium–silver (1/1): Exhibits excellent catalytic properties but lacks the magnetic strength of dysprosium–palladium (1/1).
Uniqueness: Dysprosium–palladium (1/1) stands out due to its combination of high magnetic strength and catalytic properties. This dual functionality makes it particularly valuable in applications requiring both magnetic and catalytic capabilities.
Eigenschaften
CAS-Nummer |
39293-46-4 |
|---|---|
Molekularformel |
DyPd |
Molekulargewicht |
268.92 g/mol |
IUPAC-Name |
dysprosium;palladium |
InChI |
InChI=1S/Dy.Pd |
InChI-Schlüssel |
PUIUEYOQKIWYHW-UHFFFAOYSA-N |
Kanonische SMILES |
[Pd].[Dy] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


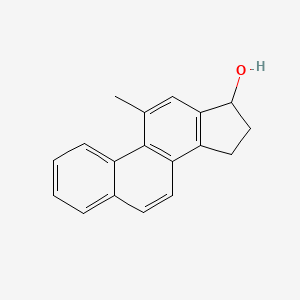
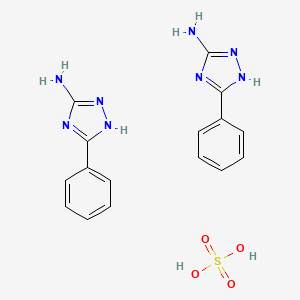

![3a,4,4a,5,8,8a,9,9a-Octahydro-1H-4,9-methanocyclopenta[b]naphthalene](/img/structure/B14659481.png)
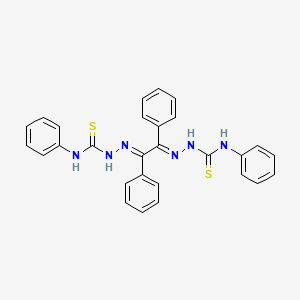

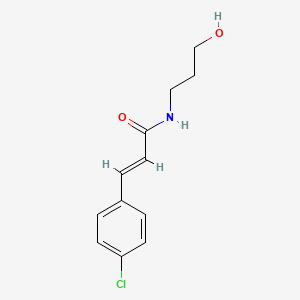
![N-[(2-Methoxy-1-phenyl-ethylidene)amino]-2,4-dinitro-aniline](/img/structure/B14659492.png)
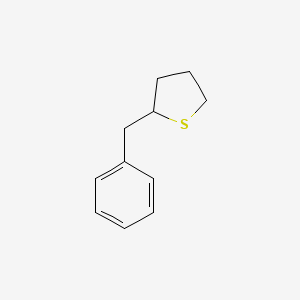
methanone](/img/structure/B14659509.png)

